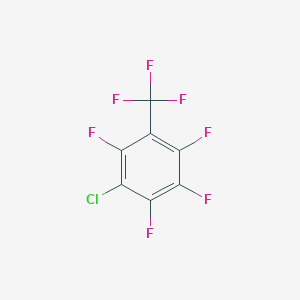

3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7ClF7/c8-2-3(9)1(7(13,14)15)4(10)6(12)5(2)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPMVEWSBGBVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7ClF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380807 | |

| Record name | 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4284-09-7 | |

| Record name | 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride CAS 4284-09-7 properties

An In-Depth Technical Guide to 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride (CAS 4284-09-7): Properties, Synthesis, and Applications

Introduction

This compound is a highly fluorinated aromatic compound with the chemical formula C₇ClF₇.[1][2] Identified by its CAS Registry Number 4284-09-7, this molecule serves as a specialized building block in advanced organic synthesis.[1][2] The dense arrangement of seven fluorine atoms and one chlorine atom on the benzotrifluoride core imparts significant and unique electronic properties, making the aromatic ring highly electron-deficient.[3]

This guide, intended for researchers and professionals in drug development and materials science, provides a comprehensive overview of the compound's properties, a plausible synthetic approach, its reactivity profile, key applications, and essential safety protocols. Its utility is primarily found in the synthesis of complex molecules for the pharmaceutical and agrochemical industries, as well as in the development of high-performance materials.[4][5]

Section 1: Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of a compound are foundational to its application in research and synthesis. While comprehensive experimental data is scarce, the following tables summarize known properties and expected spectral features based on its structure and data from analogous compounds.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 4284-09-7 | [1][2][6] |

| Molecular Formula | C₇ClF₇ | [1][2] |

| Molecular Weight | 252.52 g/mol | [1][2] |

| Boiling Point | 137°C | [6] |

| Appearance | Colorless liquid (inferred) | [7] |

| Purity | >98.0% (GC) | [6] |

Spectroscopic Data

The high degree of fluorination dominates the spectroscopic profile of this molecule, particularly in ¹⁹F NMR.

| Technique | Data / Expected Features | Source(s) |

| ¹⁹F NMR | In benzene-d₆, the aromatic fluorine signals are well-resolved and spread over a wide chemical shift range. Peak assignments are as follows: F2 at -118.0 ppm, F4 at -126.5 ppm, F6 at -135.5 ppm, and F5 at -160.5 ppm. The trifluoromethyl (CF₃) group signal is not observed within this frequency region. | [8] |

| Mass Spectrometry (MS) | Expected molecular ion peaks (M⁺) at m/z 252 and 254 corresponding to the ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve the loss of CF₃, Cl, and F radicals. | |

| Infrared (IR) Spectroscopy | Expected characteristic peaks include strong C-F stretching vibrations (1100-1400 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹). | [9][10] |

| ¹³C NMR Spectroscopy | Expected to show 7 distinct carbon signals. Carbons bonded to fluorine will exhibit large C-F coupling constants. The CF₃ carbon signal would appear as a quartet. | [11] |

Section 2: Synthesis and Reactivity

Plausible Synthetic Pathway: Nucleophilic Aromatic Fluorination (Halex Reaction)

A comparable procedure is the synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine from a dichlorotrifluoropyridine precursor using anhydrous potassium fluoride (KF) in a polar aprotic solvent like sulfolane at elevated temperatures.[12] The choice of solvent is critical; sulfolane or dimethyl sulfoxide (DMSO) are effective at solubilizing the fluoride salt and promoting the nucleophilic substitution.

Reactivity Profile

The chemical behavior of this compound is dominated by two key features:

-

Electron-Deficient Aromatic Ring : The powerful electron-withdrawing effects of the four aromatic fluorine atoms and the trifluoromethyl group make the benzene ring highly susceptible to nucleophilic aromatic substitution (SₙAr).[3]

-

Reactive Chlorine Site : The chlorine atom at the C3 position is the most probable site for nucleophilic attack, as the C-Cl bond is weaker than the C-F bonds and chloride is a better leaving group than fluoride. This allows for the selective introduction of various nucleophiles (e.g., amines, alkoxides, thiols) to build more complex molecular architectures.

-

Stable Trifluoromethyl Group : The CF₃ group is generally chemically stable and resistant to hydrolysis, contributing to the overall robustness of molecules that incorporate this moiety.[3]

Section 3: Experimental Protocol and Workflow

The following section provides a generalized, field-proven protocol for the synthesis of a polyfluoroaromatic compound via the Halex reaction, adapted for the preparation of the title compound.

Detailed Protocol: Synthesis via Halex Reaction

Objective: To synthesize this compound from a suitable polychlorinated benzotrifluoride precursor.

Materials:

-

Precursor: 1,3,5-trichloro-2,4,6-trifluorobenzotrifluoride (or similar)

-

Fluorinating Agent: Anhydrous potassium fluoride (spray-dried, <0.1% water)

-

Solvent: Anhydrous sulfolane

-

Inert Gas: Nitrogen or Argon

-

Apparatus: 3-neck round-bottom flask, mechanical stirrer, thermometer, reflux condenser with a drying tube.

Procedure:

-

Preparation: The glassware is oven-dried overnight and assembled under a stream of inert gas to ensure anhydrous conditions.

-

Charging the Reactor: The reaction flask is charged with anhydrous potassium fluoride (e.g., 2.5 molar equivalents) and anhydrous sulfolane. The mixture is stirred and heated to approximately 100°C under a slow stream of nitrogen to ensure all components are dry.

-

Addition of Precursor: The polychlorinated benzotrifluoride precursor (1.0 molar equivalent) is added to the stirred slurry.

-

Reaction: The reaction mixture is heated to a temperature between 180-210°C.[13] The progress of the reaction is monitored periodically by taking small aliquots, quenching them with water, extracting with a solvent like dichloromethane, and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS). Monitoring is crucial to prevent over-fluorination and maximize the yield of the desired product.

-

Work-up: Once the starting material is consumed, the reaction mixture is cooled to room temperature. The entire mixture is poured into a larger volume of ice-cold water.

-

Extraction: The aqueous mixture is extracted three times with dichloromethane or diethyl ether. The organic layers are combined.

-

Washing and Drying: The combined organic phase is washed sequentially with water and saturated sodium chloride solution (brine) to remove residual sulfolane and salts. It is then dried over anhydrous sodium sulfate.[12]

-

Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude product is then purified by fractional distillation to yield the final this compound as a colorless liquid.[12]

Workflow Visualization

The following diagram illustrates the key stages of the proposed synthetic workflow.

Caption: Synthetic workflow for this compound.

Section 4: Applications in Research and Development

The unique properties of fluorinated compounds make them indispensable in modern chemistry.

-

Pharmaceutical and Agrochemical Synthesis: The introduction of fluorine atoms or trifluoromethyl groups into bioactive molecules is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[14] this compound serves as a key intermediate, allowing for the incorporation of the C₆F₄(CF₃) moiety into larger, more complex active pharmaceutical ingredients (APIs) and advanced pesticides.[5]

-

Materials Science: The thermal stability and distinct electronic properties of polyfluorinated aromatic compounds make them suitable for developing high-performance materials.[4] This includes specialty polymers, liquid crystals, and components for electronic devices where chemical and thermal resistance are paramount.

-

Proteomics Research: The compound is also supplied as a biochemical for use in proteomics research, where it may be used as a reagent or standard.[1]

Section 5: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from safety data sheets of the compound and its close analogs.

GHS Hazard Classification

| Hazard Class | Code | Statement | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6] |

Signal Word: Warning [6] Pictogram: GHS07 (Exclamation Mark)[6]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15] Eyewash stations and safety showers should be readily accessible.[16]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[16]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[16]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7]

-

-

General Hygiene: Wash hands thoroughly after handling.[17] Do not eat, drink, or smoke in the work area.[17]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[7] Keep containers tightly closed and upright to prevent leakage.[7] Store locked up.[18]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16][19]

Section 6: References

-

Fisher Scientific. (2024). Safety Data Sheet for 3-Chlorobenzotrifluoride. Retrieved from Fisher Scientific.

-

Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from SCBT.

-

Alachem Co., Ltd. (n.d.). This compound. Retrieved from Alachem.

-

Vulcanchem. (n.d.). 3-Chloro-2,4,5,6-tetrafluorobenzotrichloride. Retrieved from Vulcanchem.

-

Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex.

-

ChemicalBook. (n.d.). 3-Chlorobenzotrifluoride - Safety Data Sheet. Retrieved from ChemicalBook.

-

Laboratorium Discounter. (n.d.). This compound >98.0%(GC) 25g. Retrieved from Laboratorium Discounter.

-

Apollo Scientific. (2023). Safety Data Sheet for 3-Chloro-2-fluorobenzotrifluoride. Retrieved from Apollo Scientific.

-

DDP Specialty Electronic Materials US, LLC. (2022). Safety Data Sheet for FROTH-PAK™ POLYOL HFO. Retrieved from a DDP Specialty Electronic Materials US, LLC source.

-

ResearchGate. (n.d.). 1D 19 F-NMR spectrum of 300 mM 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride in benzene-d6. Retrieved from ResearchGate.

-

Combi-Blocks. (n.d.). Safety Data Sheet for this compound. Retrieved from Combi-Blocks.

-

Tetrahedron Scientific Inc. (n.d.). 4284-09-7 | this compound. Retrieved from Thsci.

-

PubChem. (n.d.). 3-Chlorobenzotrifluoride. Retrieved from PubChem.

-

MG Chemicals. (2023). Safety Data Sheet. Retrieved from MG Chemicals.

-

ChemBeaver. (n.d.). The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis. Retrieved from ChemBeaver.

-

The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from The Royal Society of Chemistry.

-

ChemicalBook. (n.d.). 3-Fluorobenzotrifluoride synthesis. Retrieved from ChemicalBook.

-

SynQuest Laboratories, Inc. (n.d.). 3-Chloro-2-fluorobenzotrifluoride. Retrieved from SynQuest Laboratories.

-

Guidechem. (n.d.). How to Prepare 3-Chloro-2,4,5,6-tetrafluoropyridine and Its Applications. Retrieved from Guidechem.

-

TCI Chemicals. (2025). Safety Data Sheet for 4-Chloro-3-nitrobenzotrifluoride. Retrieved from TCI Chemicals.

-

Google Patents. (2010). JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride. Retrieved from Google Patents.

-

European Patent Office. (n.d.). EP 0150587 B1 - Preparation of chlorobenzotrifluoride compounds. Retrieved from the European Patent Office.

-

Fisher Scientific. (2012). Safety Data Sheet for 4-Chlorobenzotrifluoride. Retrieved from Fisher Scientific.

-

ChemWhat. (n.d.). 3-Chloro-4-fluorobenzotrifluoride CAS#: 78068-85-6. Retrieved from ChemWhat.

-

Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from Sigma-Aldrich.

-

TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks. Retrieved from TCI Chemicals.

-

PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trifluorobenzene. Retrieved from PubChem.

-

PubChem. (n.d.). 3-Chloro-1,1,1-trifluoropropane. Retrieved from PubChem.

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

-

The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube.

-

Patel, D., et al. (2020). Application and Impact of Human Dose Projection from Discovery to Early Drug Development. Journal of Pharmaceutical Sciences.

Sources

- 1. scbt.com [scbt.com]

- 2. 4284-09-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. 3-Chloro-2,4,5,6-tetrafluorobenzotrichloride (1350637-05-6) for sale [vulcanchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound >98.0%(GC) 25g - Produits de laboratoire pas chers chez Laboratoire Discounter. Microscopes, produits chimiques, livraison rapide en France. Commandez dès maintenant! [laboratoriumdiscounter.nl]

- 7. 3-Chlorobenzotrifluoride - Safety Data Sheet [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

- 12. guidechem.com [guidechem.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. images.thdstatic.com [images.thdstatic.com]

- 19. mgchemicals.com [mgchemicals.com]

Preamble: Navigating the Landscape of a Novel Fluorinated Moiety

An In-depth Technical Guide to the Physicochemical Properties of Chloroheptafluorocyclobutane (C7ClF7)

In the realm of drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate physicochemical properties. Per- and polyfluorinated compounds (PFAS) exhibit unique characteristics, including high thermal and chemical stability, which can be attributed to the strength of the carbon-fluorine bond.[1][2] This guide delves into the physicochemical properties of a specific, yet sparsely documented molecule: chloroheptafluorocyclobutane, with the chemical formula C7ClF7. Given the limited direct experimental data for this compound, this document adopts a predictive and deductive approach. By first principles, we will build a comprehensive profile of C7ClF7, grounded in the well-characterized properties of its parent structure, perfluoroheptane (C7F16), and the known effects of halogen substitution. This guide is intended for researchers, scientists, and drug development professionals who are looking to understand and potentially leverage the unique properties of such chloro-perfluorinated structures.

The Perfluoroheptane Backbone: A Foundation of Stability and Inertness

To understand C7ClF7, we must first appreciate the properties of its fully fluorinated counterpart, perfluoroheptane (C7F16). Perfluoroheptane is a colorless, odorless liquid characterized by its chemical and thermal stability.[2][3] It is both hydrophobic (insoluble in water) and oleophobic (insoluble in oils), a hallmark of perfluorocarbons.[4] These properties make it a valuable component in a range of applications, from a carrier medium in paper preservation to a solvent in specialized chemical processes.[2][3]

Core Physicochemical Properties of n-Perfluoroheptane

The fundamental properties of n-perfluoroheptane provide a baseline from which we can predict the characteristics of C7ClF7.

| Property | Value | Source |

| Molecular Formula | C7F16 | [2] |

| Molecular Weight | 388.05 g/mol | [2] |

| Boiling Point | 80–83 °C | [2][5] |

| Melting Point | -41.72 °C | [5] |

| Density | ~1.72 g/cm³ | [2][5] |

| Refractive Index | ~1.26 | [2][5] |

| Vapor Pressure | 76.4 mmHg | [6] |

| Surface Tension | 13 mN/m | [5] |

| Viscosity | 0.9 mPa·s | [5] |

The Influence of Chlorine Substitution: A Shift in Reactivity and Polarity

The substitution of a single fluorine atom in perfluoroheptane with a chlorine atom to form C7ClF7 introduces significant changes to the molecule's properties. The primary driver of these changes is the difference in the carbon-halogen bond strength. The carbon-fluorine bond is exceptionally strong (around 485 kJ/mol), rendering perfluoroalkanes relatively unreactive.[7] In contrast, the carbon-chlorine bond is weaker (approximately 328 kJ/mol), which introduces a site of potential chemical reactivity.[7]

This substitution also impacts the molecule's polarity. While the C-F bond is highly polar, the symmetrical nature of perfluoroheptane results in a non-polar molecule. The introduction of a less electronegative and larger chlorine atom disrupts this symmetry, creating a molecular dipole and increasing the overall polarity of the compound.

Caption: Proposed Synthetic Workflow for a Chloro-perfluoroheptane Derivative.

Analytical Characterization

The characterization of C7ClF7 would rely on a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve the purified sample in a suitable deuterated solvent (e.g., CDCl3). Acquire 19F NMR, 13C NMR, and 1H NMR (if applicable) spectra.

-

Expected Results: 19F NMR is particularly powerful for identifying fluorinated compounds due to its high sensitivity and large chemical shift dispersion. [8][9][10]The spectrum would show distinct signals for the different fluorine environments in the C7ClF7 molecule, with chemical shifts and coupling constants providing detailed structural information. [8][11]

-

-

Mass Spectrometry (MS):

-

Protocol: Introduce the sample into a mass spectrometer, likely via a gas chromatograph (GC-MS) for volatile compounds.

-

Expected Results: The mass spectrum of perfluorocarbons often shows extensive fragmentation, with the molecular ion peak being small or absent. [12]A prominent peak corresponding to CF3+ is common. High-resolution mass spectrometry would be essential for confirming the elemental composition of the fragments and the parent ion. Advanced techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be used for sensitive fluorine detection. [13][14][15]

-

-

Gas Chromatography (GC):

-

Protocol: Inject a solution of the sample into a gas chromatograph equipped with a suitable column (e.g., a fluorinated stationary phase) and detector (e.g., flame ionization detector (FID) or mass spectrometer). [16][17][18][19][20] * Expected Results: GC will allow for the separation of C7ClF7 from any impurities or isomers and can be used for quantitative analysis. The retention time will provide information about its volatility and interaction with the stationary phase.

-

Caption: Analytical Workflow for the Characterization of C7ClF7.

Safety, Handling, and Environmental Considerations

Per- and polyfluorinated compounds are recognized for their environmental persistence. [1][21]While many perfluorocarbons have low acute toxicity, concerns exist regarding their bioaccumulation and potential long-term health effects. [22][23][24]

-

Handling: Standard laboratory safety precautions should be observed. This includes working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding inhalation of vapors or direct skin contact. [25][26][27][28]* Toxicity: The toxicological profile of C7ClF7 is unknown. However, given the presence of the C-Cl bond, its reactivity and metabolic pathways may differ from fully fluorinated alkanes. The toxicity of perfluorinated compounds has been linked to various health effects in animal studies, including liver toxicity and developmental effects. [22][23][29]* Disposal: Due to their stability, perfluorinated compounds are resistant to conventional degradation methods. [21]Disposal should be carried out in accordance with local regulations for halogenated organic waste, which often involves high-temperature incineration. [25]

Conclusion

While direct experimental data for C7ClF7 remains elusive, a robust and scientifically grounded profile of its physicochemical properties can be predicted. By understanding the stable perfluoroheptane backbone and the predictable effects of chlorine substitution, researchers can anticipate a molecule with increased polarity, a specific site of reactivity, and a unique set of properties that could be leveraged in drug design and materials science. The experimental workflows outlined in this guide provide a clear path for the synthesis and characterization of this and related novel fluorinated compounds, paving the way for their potential application in advanced scientific endeavors.

References

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin

- Toxicology of perfluorin

- PFOS and PFOA Toxicological Overview. (n.d.). GOV.UK. [Link]

- PERFLUORINATED COMPOUNDS: EMERGING POPs WITH POTENTIAL IMMUNOTOXICITY. (n.d.). PMC. [Link]

- Mass spectra of fluorocarbons. (n.d.). NIST. [Link]

- Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research. (n.d.). PMC. [Link]

- An Overview of Fluorine NMR. (n.d.).

- Multinuclear and Fluorine NMR Spectroscopy. (n.d.). University of Southampton. [Link]

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2022).

- PERFLUORINATED COMPOUNDS (PFCs) AND HUMAN HEALTH CONCERNS. (2009). Amazon S3. [Link]

- 19F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing. [Link]

- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021).

- High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019).

- Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. [Link]

- Perfluoroheptane. (n.d.). F2 Chemicals Ltd. [Link]

- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (n.d.). Semantic Scholar. [Link]

- Perfluoroheptane. (n.d.). Wikipedia. [Link]

- A simple Gas Chromatography Method Developed for Fluoride Content Quantification in Oral Hygiene Formulations by Using Capillary. (n.d.). IJIRSET. [Link]

- Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as. (n.d.). Semantic Scholar. [Link]

- Perfluoroheptane. (n.d.). PubChem. [Link]

- Is it possible to analyze F-compounds with GCMS ?. (2014).

- [Analysis of C4 fluoride compounds in alkylation materials by gas chromatography/flame ionization detection (GC/FID)]. (n.d.). PubMed. [Link]

- PFAS Risks & Workplace Safety. (n.d.). EcoOnline US. [Link]

- How to Avoid PFAS Chemicals and What You Need to Know About These Dangerous Substances. (n.d.). CloudSDS. [Link]

- PFAS and Worker Health. (2024). CDC. [Link]

- Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances. (2025). Wisconsin Department of Health Services. [Link]

- Preparation and Reactions of Perfluoroalkanesulfenyl Chlorides. (n.d.).

- A general method for the preparation of perfluoroalkanesulfonyl chlorides. (2005).

- PFOS and PFOA General Inform

- 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. (2020). YouTube. [Link]

- Fluoroalkane and perfluoroalkane synthesis. (n.d.). Organic Chemistry Portal. [Link]

- Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. (2023). PMC. [Link]

- Synthesis of carbon-labeled perfluoroalkyl compounds. (2005).

- Degradation of Perfluorooctanoic Acid by Chlorine Radical Triggered Electrochemical Oxidation System. (2023).

- Occurrence and Degradation Potential of Fluoroalkylsilane Substances as Precursors of Perfluoroalkyl Carboxylic Acids. (n.d.).

- Polyfluoroalkyl compounds of silicon. Part VIII. Reactions of silanes with vinyl fluoride and with 1-chloro-2-fluoroethylene. (1969). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

Sources

- 1. Toxicology of perfluorinated compounds - ProQuest [proquest.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 335-57-9: Perfluoroheptane | CymitQuimica [cymitquimica.com]

- 4. Perfluoroheptane - Wikipedia [en.wikipedia.org]

- 5. f2chemicals.com [f2chemicals.com]

- 6. Perfluoroheptane | C7F16 | CID 9553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [southampton.ac.uk]

- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [PDF] Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Semantic Scholar [semanticscholar.org]

- 16. ijirset.com [ijirset.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. [Analysis of C4 fluoride compounds in alkylation materials by gas chromatography/flame ionization detection (GC/FID)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. s3.amazonaws.com [s3.amazonaws.com]

- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 23. PERFLUORINATED COMPOUNDS: EMERGING POPs WITH POTENTIAL IMMUNOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ecoonline.com [ecoonline.com]

- 26. How to Avoid PFAS Chemicals and What You Need to Know About These Dangerous Substances [cloudsds.com]

- 27. PFAS and Worker Health | PFAS | CDC [cdc.gov]

- 28. Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances | Wisconsin Department of Health Services [dhs.wisconsin.gov]

- 29. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-depth Technical Guide to 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make fluorinated compounds highly sought-after building blocks. Among these, 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride stands out as a particularly versatile synthetic intermediate. Its polysubstituted aromatic ring, featuring both a trifluoromethyl group and a strategic combination of fluorine and chlorine atoms, offers multiple, distinct reaction sites. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, with a focus on its practical utility in research and development settings.

Part 1: Core Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a colorless to nearly colorless liquid under standard conditions.[1] Its key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 252.52 g/mol | [1][2][3] |

| Molecular Formula | C₇ClF₇ | [2][3] |

| CAS Number | 4284-09-7 | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 137 °C | [1][3] |

| Refractive Index | n20/D 1.41 | [1] |

| Purity | >98.0% (GC) is commercially available | [3] |

Part 2: Synthesis and Manufacturing Insights

The synthesis of highly substituted fluorinated aromatics often requires specialized methodologies. While multiple proprietary routes exist, the preparation of compounds like this compound typically leverages established principles of aromatic chemistry adapted for fluorinated systems.

A plausible and common industrial approach involves the selective chlorination of a readily available, highly fluorinated precursor. For instance, the direct chlorination of 2,3,4,5-tetrafluorobenzotrifluoride in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can introduce a chlorine atom onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The powerful electron-withdrawing nature of the trifluoromethyl group and the fluorine atoms deactivates the ring towards electrophilic substitution, necessitating robust reaction conditions. The chlorine atom is directed to the relatively less deactivated position, yielding the desired 3-chloro isomer.

Alternative pathways may involve halogen exchange (HALEX) reactions, where a polychlorinated precursor is treated with a fluoride source, such as potassium fluoride, to replace chlorine atoms with fluorine.[4]

Caption: General Synthetic Workflow for this compound.

Part 3: Reactivity and Strategic Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its substituents. This allows for a stepwise and controlled functionalization of the aromatic scaffold, a critical advantage in the multi-step syntheses common in drug development.[5]

-

The Carbon-Chlorine Bond: The C-Cl bond is the most common site for modification via transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position. This is the primary method for introducing complex molecular fragments.

-

The Carbon-Fluorine Bonds: The C-F bonds on the aromatic ring are significantly stronger and less reactive than the C-Cl bond. However, they are susceptible to nucleophilic aromatic substitution (SₙAr), particularly the fluorine atom at the C4 position (para to the CF₃ group), which is highly activated by the electron-withdrawing effects of the trifluoromethyl group and the other fluorine atoms. This allows for the introduction of nucleophiles such as amines, alkoxides, and thiolates.

This dual reactivity enables chemists to use the molecule as a scaffold, first performing a cross-coupling reaction at the C-Cl site, and then, under different conditions, executing a nucleophilic substitution at a C-F site. This strategic orthogonality is invaluable for building molecular diversity from a single, advanced intermediate.

Part 4: Experimental Protocol: Suzuki Cross-Coupling

The following protocol provides a representative, step-by-step methodology for a Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry, using this compound as the electrophilic partner.

Objective: To synthesize 3-(4-methoxyphenyl)-2,4,5,6-tetrafluorobenzotrifluoride.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate tribasic (K₃PO₄, 3.0 eq)

-

Toluene (Anhydrous)

-

Water (Degassed)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

-

Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of anhydrous toluene. Allow the mixture to stir for 10-15 minutes to form the active catalyst complex.

-

Reaction Assembly: Add the catalyst slurry to the Schlenk flask containing the reagents.

-

Solvent Addition: Add anhydrous toluene and degassed water to the reaction flask (a typical ratio is 10:1 toluene:water). The biphasic solvent system is often crucial for efficient Suzuki couplings.

-

Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

-

Causality Insight: The heat provides the necessary activation energy for the catalytic cycle to proceed efficiently. The biphasic system helps to dissolve both the organic-soluble reagents and the inorganic base.

-

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-18 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Part 5: Safety, Handling, and Storage

Proper handling of reactive chemical intermediates is paramount for laboratory safety. Based on available safety data, this compound requires careful management.

-

Hazards: The compound is known to cause skin irritation and serious eye irritation.[3] Inhalation of vapors should be avoided.

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1] The recommended storage temperature is between 2 - 8 °C.[1] Keep the container tightly sealed to prevent moisture ingress and evaporation.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Caption: Logical Workflow for Safe Handling of Fluorinated Reagents.

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a strategic tool for molecular architects. Its well-defined physicochemical properties and, more importantly, its predictable and orthogonal reactivity make it an enabling building block for creating complex molecules with potential applications in pharmaceuticals and agrochemicals. For researchers in these fields, a deep understanding of this and similar fluorinated scaffolds is essential for driving innovation and accelerating the development of next-generation chemical entities.

References

- Laboratorium Discounter. (n.d.). This compound >98.0%(GC).

- Thulluri, C., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1262, 132949.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound >98.0%(GC) 25g - Produits de laboratoire pas chers chez Laboratoire Discounter. Microscopes, produits chimiques, livraison rapide en France. Commandez dès maintenant! [laboratoriumdiscounter.nl]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Spectral data for 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride

An In-depth Technical Guide to the Spectral Analysis of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride

Authored by: A Senior Application Scientist

Introduction

This compound is a highly fluorinated aromatic compound with the chemical formula C₇ClF₇ and CAS Registry Number 4284-09-7.[1][2] Its dense substitution with electronegative atoms makes it a subject of interest in materials science, agrochemicals, and pharmaceutical development, where such scaffolds can impart unique properties like thermal stability, lipophilicity, and metabolic resistance.[3] A definitive structural confirmation of this molecule is paramount for its application and requires a multi-faceted spectroscopic approach.

This guide provides an in-depth analysis of the spectral data for this compound, focusing on the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is structured to not only present the data but to explain the underlying principles and experimental considerations, reflecting a field-proven methodology for the structural elucidation of complex organofluorine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for delineating the precise atomic connectivity of organofluorine compounds. For this compound, ¹⁹F NMR is exceptionally informative, while ¹³C NMR provides complementary data on the carbon backbone. Due to the absence of protons, ¹H NMR serves primarily to confirm their absence.

¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment

The ¹⁹F nucleus possesses a spin of 1/2 and a natural abundance of 100%, making it highly sensitive for NMR analysis—nearly 83% as sensitive as ¹H.[4] Its large chemical shift range (over 400 ppm) provides excellent signal dispersion, minimizing the spectral overlap often seen in ¹H NMR, which is a significant advantage for highly substituted molecules.[5]

Experimental Data & Interpretation

A 1D ¹⁹F NMR spectrum of this compound in benzene-d₆ reveals four distinct signals for the aromatic fluorines.[6] The trifluoromethyl (CF₃) group signal is expected in a different region of the spectrum.[6] The reported chemical shifts for the aromatic fluorines are assigned as follows:

| Position | Chemical Shift (δ) in ppm |

| F2 | -118.0 |

| F4 | -126.5 |

| F6 | -135.5 |

| F5 | -160.5 |

| (Data sourced from a study by Bando et al.)[6] |

Causality Behind Assignments:

-

F2 (-118.0 ppm): This fluorine is ortho to both the chlorine and the trifluoromethyl group. The deshielding effect of the adjacent electron-withdrawing groups places it at the most downfield position among the aromatic fluorines.

-

F4 (-126.5 ppm): Positioned para to the CF₃ group and ortho to the chlorine, its chemical shift is influenced by both substituents.

-

F6 (-135.5 ppm): This fluorine is ortho to the CF₃ group, which strongly influences its chemical environment.

-

F5 (-160.5 ppm): Being meta to both the chlorine and CF₃ groups, it experiences the least deshielding and thus appears at the most upfield position.[6]

-

CF₃ Group: The trifluoromethyl group attached to an aromatic ring typically resonates in the range of -60 to -70 ppm relative to CFCl₃.[7] The absence of this peak in the reported spectral region for the aromatic fluorines is expected.[6]

Protocol for ¹⁹F NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, benzene-d₆) in a 5 mm NMR tube.

-

Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting the ¹⁹F nucleus.[8]

-

Referencing: Use an internal or external reference standard. While CFCl₃ (δ = 0.00 ppm) is the traditional standard, due to its environmental impact, secondary standards like trifluoroacetic acid (TFA, δ ≈ -76.55 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) are common.[9] The choice of reference is critical for data comparison.[10]

-

Acquisition Parameters:

-

Use a standard 1D ¹⁹F pulse sequence, often with ¹H decoupling to remove long-range ¹H-¹⁹F couplings if any impurities are present.

-

Set the spectral width to encompass the expected chemical shift range (e.g., from -50 to -180 ppm).

-

Employ a sufficient relaxation delay (e.g., 5-10 seconds) to ensure accurate signal integration.[10]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy

Predicted Chemical Shifts and Splitting Patterns:

-

C-Cl (C3): Expected to be significantly deshielded.

-

C-CF₃ (C1): Will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

-

Aromatic C-F Carbons (C2, C4, C5, C6): These carbons will exhibit large one-bond C-F coupling constants (¹JCF) and smaller multi-bond couplings (ⁿJCF).

-

CF₃ Carbon: Will appear as a quartet with a very large ¹JCF coupling constant.

¹H NMR Spectroscopy

As this compound contains no hydrogen atoms, its ¹H NMR spectrum will be devoid of signals corresponding to the molecule itself. The only observed peaks will be from the residual protons in the deuterated solvent or any protonated impurities. This "blank" spectrum serves as a crucial piece of confirmatory data.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this molecule, the key vibrations are associated with the C-F, C-Cl, and aromatic C=C bonds, as well as the CF₃ group.

Expected IR Absorption Bands

While a specific spectrum for this compound is not available in the NIST database, data from related fluorinated aromatics can provide a reliable estimation.[11][12]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 1450 - 1650 | Aromatic C=C stretching | Medium to Strong |

| 1100 - 1400 | C-F stretching (Aromatic & CF₃) | Strong, often multiple bands |

| 1000 - 1100 | CF₃ symmetric stretching | Strong |

| 600 - 800 | C-Cl stretching | Medium to Strong |

Protocol for FT-IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid between two KBr or NaCl plates or as a dilute solution in a solvent like CCl₄ that has minimal IR absorption in the regions of interest.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Collection: Record a background spectrum of the empty sample compartment (or the solvent). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.[13]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Key Mass Spectrometry Data:

-

Molecular Formula: C₇ClF₇

-

Exact Mass: The calculated monoisotopic mass is crucial for high-resolution mass spectrometry.

-

Isotopic Pattern: A key diagnostic feature will be the M+ and M+2 peaks in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Predicted Fragmentation Pathway:

Upon electron ionization (EI), the molecule is expected to fragment through characteristic pathways for fluorinated and chlorinated aromatic compounds:

-

Loss of CF₃: A common fragmentation, leading to a [M - CF₃]⁺ ion.

-

Loss of Cl: Formation of a [M - Cl]⁺ ion.

-

Loss of F: Formation of a [M - F]⁺ ion.

Integrated Spectroscopic Workflow

Effective structural elucidation relies on integrating data from all techniques. The following workflow illustrates the logical process for confirming the identity of this compound.

Caption: Integrated workflow for spectroscopic analysis.

References

- Bando, M., Ichikawa, T., Kondo, Y., & Shikano, Y. (n.d.). 1D 19 F-NMR spectrum of 300 mM 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride in benzene-d 6. ResearchGate.

- Ferguson, E. E., & Kagarise, R. E. (1959). Vibrational Spectra of Fluorinated Aromatics. XIII. Benzotrifluoride. AIP Publishing.

- Roberts, J. D., Webb, R. L., & McElhill, E. A. (1950). F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. Journal of the American Chemical Society.

- Rausch, M. D., & Mark, V. (1963). F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. The Journal of Organic Chemistry.

- NIST. (n.d.). Pyridine, 3-chloro-2,4,5,6-tetrafluoro-. NIST WebBook.

- York, R., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health.

- Gee, C. T., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. National Institutes of Health.

- Wang, Z., et al. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

- PubChem. (n.d.). 3-Chlorobenzotrifluoride.

- Alachem Co., Ltd. (n.d.). This compound.

- Dolbier, W. R., Jr. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, Inc.

- MDPI. (2018). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins.

- Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.

- UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.

- Chemsrc. (n.d.). 3-chloro-2,4,5,6-tetrafluorophenol.

- Scilit. (1964). NMR Spectra of ClF3 and ClF: Gaseous Spectra and Gas-to-Liquid Shifts.

- Laboratorium Discounter. (n.d.). This compound >98.0%(GC) 25g.

- AIST. (n.d.). Spectral Database for Organic Compounds, SDBS.

- AIST. (n.d.). Spectral Database for Organic Compounds, SDBS.

- SpectraBase. (n.d.). 3-Chloro-2,4,5,6-tetrafluoropyridine - Optional[13C NMR].

- NIST. (n.d.). Benzene, 1,3,5-trichloro-2,4,6-trifluoro-. NIST WebBook.

- NIST. (n.d.). Chlorotrifluoromethane. NIST WebBook.

- SpectraBase. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid - Optional[Raman].

- Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.

- NIST. (n.d.). 1-Propene, 1,2-dichloro-1,3,3,3-tetrafluoro-. NIST WebBook.

- NIST. (n.d.). Ethane, 1,2-dichloro-1,1,2,2-tetrafluoro-. NIST WebBook.

- NIST. (n.d.). 2,5-Dichlorobenzotrifluoride. NIST WebBook.

- NIST. (n.d.). 5-Chloro-2-nitrobenzotrifluoride. NIST WebBook.

Sources

- 1. scbt.com [scbt.com]

- 2. 4284-09-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. chemimpex.com [chemimpex.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. researchgate.net [researchgate.net]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. colorado.edu [colorado.edu]

- 10. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Pyridine, 3-chloro-2,4,5,6-tetrafluoro- [webbook.nist.gov]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Stability and Reactivity of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride

Introduction

3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride is a highly specialized fluorinated aromatic compound with significant potential in the development of advanced materials, pharmaceuticals, and agrochemicals.[1] Its unique molecular architecture, characterized by a heavily fluorinated benzene ring bearing both a chlorine atom and a trifluoromethyl group, imparts a distinct profile of thermal stability and chemical reactivity.[1] This guide provides a comprehensive analysis of the stability and reactivity of this compound, offering field-proven insights and detailed methodologies for its application in research and development.

The presence of multiple electron-withdrawing fluorine atoms and a trifluoromethyl group significantly influences the electronic properties of the aromatic ring, rendering it highly electron-deficient. This electronic characteristic is the primary determinant of its reactivity, particularly its susceptibility to nucleophilic aromatic substitution. The trifluoromethyl group, known for its high electronegativity and metabolic stability, further enhances the compound's utility as a building block in medicinal chemistry and materials science.[2][3]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a foundational understanding of the chemical behavior of this compound and enabling its effective utilization in complex synthetic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data has been compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 4284-09-7 | [4][5][6][7] |

| Molecular Formula | C₇ClF₇ | [5][7] |

| Molecular Weight | 252.52 g/mol | [5][7] |

| Boiling Point | 137 °C | [4] |

| Appearance | Not specified, likely a colorless liquid | |

| Purity | >98.0% (GC) | [4] |

Stability Profile

Thermal Stability

This compound is noted for its exceptional thermal stability, a characteristic feature of polyfluorinated aromatic compounds.[1] The strength of the carbon-fluorine bond contributes significantly to this stability, allowing the compound to be handled at elevated temperatures without significant degradation.[2] However, at very high temperatures, typical for fluoropolymers, thermal decomposition can occur, potentially leading to the formation of hazardous byproducts such as hydrogen fluoride and other halogenated compounds.[8][9] It is therefore recommended to handle the compound under an inert atmosphere, especially when heating for prolonged periods.

Photochemical Stability

Chemical Stability

The trifluoromethyl group is generally stable to a wide range of chemical conditions, including strongly acidic and basic media.[11] The polyfluorinated aromatic ring is also relatively inert to electrophilic attack due to its electron-deficient nature. The compound is expected to be incompatible with strong oxidizing and reducing agents.[12]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electron-deficient nature of the aromatic ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of five strong electron-withdrawing groups (four fluorine atoms and a trifluoromethyl group) highly activates the benzene ring for nucleophilic attack. In polyfluoroaromatic compounds, fluoride is an excellent leaving group in SNAr reactions, a phenomenon attributed to the rate-determining step being the initial nucleophilic attack to form a stabilized Meisenheimer intermediate.[13]

Regioselectivity:

The position of nucleophilic attack is directed by the combined electronic effects of the substituents. The trifluoromethyl group is a strong para-director in SNAr reactions on polyfluorinated rings. Therefore, nucleophilic attack is most likely to occur at the carbon atom para to the CF₃ group (C-4), leading to the displacement of the fluorine atom at that position. The chlorine atom at the 3-position is less likely to be displaced under typical SNAr conditions compared to the activated fluorine atoms.

Caption: General mechanism of para-selective SNAr on this compound.

A wide range of nucleophiles can be employed in SNAr reactions with this substrate, including:

-

O-Nucleophiles: Alcohols, phenols

-

N-Nucleophiles: Amines, azoles

-

S-Nucleophiles: Thiols

-

C-Nucleophiles: Organolithium reagents, Grignard reagents

The high reactivity of this substrate allows for the construction of diverse molecular architectures, making it a valuable intermediate in the synthesis of complex target molecules.

Experimental Protocols

The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction on this compound with an amine nucleophile. This protocol is adapted from established procedures for SNAr reactions on polyfluoroaromatic compounds.[14]

Synthesis of a 4-Amino-substituted Derivative

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperidine)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as base

-

Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF or DMSO.

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add the base (K₂CO₃ or Et₃N, 2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-3-chloro-2,5,6-trifluorobenzotrifluoride derivative.

Caption: Experimental workflow for the SNAr of this compound.

Safety and Handling

This compound is classified as a hazardous substance that causes skin and serious eye irritation.[4] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

In case of accidental contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex fluorinated molecules. Its high thermal stability and predictable reactivity, dominated by nucleophilic aromatic substitution, make it an attractive starting material for applications in drug discovery and materials science. This guide provides a foundational understanding of its properties and behavior, enabling researchers to confidently and safely incorporate this compound into their synthetic strategies. Further research into the specific reaction kinetics and substrate scope will undoubtedly expand the utility of this promising fluorinated intermediate.

References

- Laboratorium Discounter. This compound >98.0%(GC) 25g. [Link]

- Alachem Co., Ltd. 4284-09-7 | this compound. [Link]

- MDPI.

- Homework.Study.com. Explain why the trifluoromethyl (CF_3)

- ResearchGate. (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. [Link]

- NIH. Superelectrophiles and the effects of trifluoromethyl substituents. [Link]

- Wiley Online Library. Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π and F···F Interactions. [Link]

- NIH. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

- PubMed.

- ResearchGate. (PDF)

- ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

- NIH.

- ChemWhat. 3-Chloro-4-fluorobenzotrifluoride CAS#: 78068-85-6. [Link]

- Royal Society of Chemistry. www.rsc.org/advances. [Link]

- YouTube.

- Google Patents. Preparation of chlorobenzotrifluoride compounds - EP 0150587 B1.

- NIH.

- PubMed.

- State of New Jersey.

- Google Patents. JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride.

- ResearchGate. Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. [Link]

- PubChem. (Trifluoromethyl)benzene | C7H5F3 | CID 7368. [Link]

- NIH.

- CDC Stacks. criteria for a recommended standard . . . . occupational exposure to - DECOMPOSITION PRODUCTS of FLUOROCARBON POLYMERS. [Link]

- Purdue e-Pubs. Thermal Decomposition of Lower-GWP Refrigerants. [Link]

- ChemRxiv | Cambridge Open Engage.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound >98.0%(GC) 25g - Produits de laboratoire pas chers chez Laboratoire Discounter. Microscopes, produits chimiques, livraison rapide en France. Commandez dès maintenant! [laboratoriumdiscounter.nl]

- 5. 4284-09-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. 4284-09-7 | this compound | Tetrahedron [thsci.com]

- 7. scbt.com [scbt.com]

- 8. turi.org [turi.org]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzotrifluoride | 98-08-8 [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride safety and hazards

An In-depth Technical Guide to the Safety and Hazards of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride

Foreword: A Proactive Approach to Chemical Safety

In the landscape of modern drug discovery and materials science, fluorinated organic molecules are indispensable tools.[1] The introduction of fluorine atoms into an organic scaffold can dramatically alter its physicochemical and biological properties, often imparting desirable characteristics such as enhanced metabolic stability and membrane permeability.[1] this compound (CAS 4284-09-7) is one such specialized compound, valued for its thermal stability and utility as a building block in the synthesis of complex pharmaceuticals and agrochemicals.[2]

However, the unique reactivity and potential biological activity of highly halogenated aromatics necessitate a thorough and proactive approach to safety. While comprehensive toxicological data for every novel compound is not always available, a robust safety assessment can be constructed by examining data from structurally analogous compounds and adhering to established principles for handling hazardous materials. This guide is designed for researchers, scientists, and drug development professionals, providing a detailed framework for the safe handling, storage, and emergency management of this compound. By synthesizing available data and leveraging established safety protocols for halogenated organic compounds, this document aims to empower scientists to work confidently and safely with this versatile chemical.

Section 1: Chemical and Physical Identity

A foundational element of chemical safety is a clear understanding of the substance's identity and physical properties. This information is critical for designing appropriate storage, handling, and emergency response procedures.

Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-Chloro-2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzene |

| CAS Number | 4284-09-7 |

| Molecular Formula | C₇ClF₇ |

| Molecular Weight | 252.52 g/mol |

| Chemical Structure | (See Figure 1) |

Figure 1: 2D Structure of this compound

A diagram illustrating the chemical structure.

Physical and Chemical Properties

Note: Experimental data for this compound is limited. The following table includes data from a structurally similar compound, 3-Chlorobenzotrifluoride (CAS 98-15-7), to provide an estimate of its likely properties.[3][4]

| Property | Estimated Value (based on 3-Chlorobenzotrifluoride) | Source |

| Appearance | Colorless liquid | [3][4] |

| Odor | Aromatic, moth ball-like | [3] |

| Boiling Point | ~137 - 138 °C | [4] |

| Melting Point | ~ -56 °C | [4] |

| Flash Point | ~ 36 °C (Closed Cup) | [4] |

| Density | ~ 1.331 g/cm³ at 25 °C | [4] |

| Solubility in Water | Insoluble | [3] |

The estimated flash point suggests that this compound is likely a flammable liquid.[5] Its insolubility in water and density greater than water are important considerations for spill cleanup procedures.[3]

Section 2: Hazard Identification and Classification

Understanding the potential hazards is paramount. Based on data from analogous compounds, a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard profile can be inferred.

Inferred GHS Classification

Note: This classification is inferred from structurally similar compounds like 3-Chlorobenzotrifluoride and 3,4-Dichlorobenzotrifluoride and direct vendor information for the target compound.[3][6][7]

| Hazard Class | Category | GHS Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Hazard Summary

-

Primary Routes of Exposure: Inhalation, skin contact, eye contact.[8]

-

Health Hazards: Causes serious eye irritation and skin irritation.[7] Inhalation of vapors may lead to respiratory tract irritation.[3][6] While specific data is unavailable, ingestion may be harmful, a common trait for this class of compounds.[6][9][10]

-

Physical Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel a considerable distance to an ignition source.[5]

-

Environmental Hazards: Many highly fluorinated organic compounds are persistent in the environment.[3] While specific ecotoxicity data is lacking, release into waterways should be avoided.

GHS Label Elements

Inferred GHS pictograms, signal word, and statements.

Section 3: Safe Handling and Storage

Adherence to rigorous safe handling and storage protocols is the primary defense against exposure and incidents.

Engineering Controls

The principle of causality dictates that the most effective safety measures prevent hazard exposure at the source.

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[2]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable vapors.[4]

-

Safety Equipment: An eyewash station and an emergency shower must be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE)

A self-validating safety system requires that personnel are protected even if primary engineering controls fail.

-

Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

-

Hand Protection: Wear chemically resistant gloves. Consult the glove manufacturer's compatibility chart for halogenated aromatic compounds. Double-gloving is recommended for extended handling.[2]

-

Body Protection: A flame-resistant lab coat must be worn at all times. For larger quantities, a chemical-resistant apron is advised.[2]

-

Respiratory Protection: Not typically required when working within a functional fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Handling Procedures

-

Avoid all personal contact, including inhalation.[12]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[4]

-

Use non-sparking tools and explosion-proof equipment.[13]

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment during transfers.[14]

-

When handling, do not eat, drink, or smoke.

-

Wash hands thoroughly with soap and water after handling.[12]

Storage Requirements

-

Store in a tightly closed, properly labeled container.[4]

-

Store in a cool, dry, well-ventilated area designated for flammable liquids.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.[3]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First-Aid Measures

First-aid response workflow.

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][8]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3][8]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.

-

Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[5][13]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride gas.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][13]

Accidental Release Measures (Spill Cleanup)

Protocol: Small Spill Cleanup

-

Alert Personnel & Isolate Area: Notify others in the immediate vicinity.

-

Eliminate Ignition Sources: Turn off all heat sources, open flames, and spark-producing equipment.[3][4]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[4]

-

Don PPE: Wear appropriate PPE as described in Section 3.2.

-

Contain & Absorb: Cover the spill with a non-combustible absorbent material such as sand, dry earth, or vermiculite.[3]

-

Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][4]

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of waste according to local, regional, and national regulations.[5]

For large spills, evacuate the area immediately and contact emergency services.[11]

Section 5: Toxicological and Environmental Profile

Toxicological Information

-

Acute Toxicity: Expected to be harmful if swallowed and may be harmful in contact with skin.[9] Toxic by inhalation.[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[7] Prolonged or repeated contact may cause dermatitis.[11]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[7]

-

Respiratory/Skin Sensitization: No specific data available, but some halogenated organics can be sensitizers.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available for this specific compound. The toxicological properties have not been fully investigated.[13]

The high degree of fluorination in this and similar compounds can lead to high persistence in biological systems and the environment, a characteristic of per- and polyfluoroalkyl substances (PFAS), often termed "forever chemicals".[3][4]

Environmental Fate

The carbon-fluorine bond is exceptionally strong, making many polyfluorinated compounds highly resistant to environmental degradation.[3] This persistence can lead to long-range transport and bioaccumulation in food chains.

-

Persistence and Degradability: Expected to be persistent in the environment.

-

Bioaccumulation Potential: While specific data is lacking, the lipophilic nature of halogenated aromatics suggests a potential for bioaccumulation.

-

Ecotoxicity: Likely to be toxic to aquatic life with long-lasting effects. Do not allow the product to enter drains or waterways.

Section 6: Conclusion

This compound is a valuable chemical intermediate whose safe use hinges on a comprehensive understanding of its potential hazards. While data gaps exist for this specific molecule, a conservative safety strategy based on the known hazards of flammable, irritant halogenated organic compounds provides a robust framework for its handling. By adhering to the engineering controls, personal protective equipment standards, and emergency procedures detailed in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment. The core principles of chemical safety—understanding hazards, preventing exposure, and preparing for emergencies—remain the most effective tools in the scientist's arsenal.

References

- PubChem. (n.d.). 3-Chlorobenzotrifluoride. National Center for Biotechnology Information.

- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

- PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride. National Center for Biotechnology Information.

- Cohizon Life Sciences. (2023, March 1). Safety Data Sheet: 3-CHLOROBENZOTRIFLUORIDE.

- Laboratorium Discounter. (n.d.). This compound >98.0%(GC) 25g.

- MG Chemicals. (2023, July 26). Safety Data Sheet: 411A (AEROSOL).

- Gemo, M., et al. (2022). Handling fluorinated gases as solid reagents using metal–organic frameworks. ChemRxiv.

- PubChem. (n.d.). 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene. National Center for Biotechnology Information.

- Bräuer, T., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.

- Department of Organic Chemistry. (2017, May 4). General Safety Framework.